1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
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Overview
Description
1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a synthetic organic compound that features a unique combination of a triazole ring and an azetidine moiety. The presence of a fluorophenyl group and a sulfonyl linkage further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions using sulfonyl chlorides.
Triazole Formation: The triazole ring is formed through cycloaddition reactions involving azides and alkynes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring and the azetidine moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- 1-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
Uniqueness
1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
1-[[1-(2-fluorophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c13-11-3-1-2-4-12(11)20(18,19)17-6-10(7-17)5-16-9-14-8-15-16/h1-4,8-10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYIQOYYEVAGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2F)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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